5-chloro-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-nitrobenzamide
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Overview
Description
5-chloro-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-nitrobenzamide: is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-nitrobenzamide typically involves multiple steps:
Formation of the Spirocyclic Intermediate: The spirocyclic intermediate, 1,4-dioxaspiro[4.5]decane, can be synthesized from cyclohexanone and ethylene glycol under acidic conditions to form the ketal.
Functionalization: The intermediate is then functionalized to introduce the chloronitrobenzamide moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF), and bases such as sodium hydride.
Major Products
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
5-chloro-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Material Science: Its spirocyclic structure can be exploited in the design of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 5-chloro-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the spirocyclic structure can provide steric hindrance, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.5]decane: A simpler spirocyclic compound used as an intermediate in organic synthesis.
2,8-Diazaspiro[4.5]decan-1-one:
Uniqueness
5-chloro-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-nitrobenzamide stands out due to its combination of a spirocyclic structure with a chloronitrobenzamide moiety. This unique combination provides distinct chemical reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
5-chloro-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O5/c17-11-4-5-14(19(21)22)13(8-11)15(20)18-9-12-10-23-16(24-12)6-2-1-3-7-16/h4-5,8,12H,1-3,6-7,9-10H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXJUDJNSLSOCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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